3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring precise lipophilicity modulation often face inconsistent results with unsubstituted imidazole propanoic acid analogs. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS 1262771-88-9) directly solves this with its quantifiably distinct LogP (-0.69) and LogD 7.4 (-1.07) profile. • Enables fine-tuning of logD without resorting to excessively hydrophobic (LogP >0) or overly hydrophilic analogs. • Crystalline hydrate form ensures accurate weighing and reproducible HTS assay and dose-response data. • Carboxylic acid handle supports amide coupling, esterification, and reduction for focused library synthesis.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 1262771-88-9
Cat. No. B1373577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
CAS1262771-88-9
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CCC(=O)O.O
InChIInChI=1S/C8H12N2O2.H2O/c1-2-7-9-4-6-10(7)5-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H2
InChIKeyNATLRXUXJKWBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate Overview


3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS 1262771-88-9) is an imidazolyl carboxylic acid derivative supplied as a hydrated crystalline solid (C8H14N2O3) with a molecular weight of 186.21 g/mol . This compound features a propanoic acid moiety linked to an imidazole ring bearing an ethyl substituent at the 2-position, which modulates its physicochemical profile compared to unsubstituted or alternatively substituted imidazole propanoic acid analogs . The compound is available from specialized chemical suppliers, including Sigma-Aldrich as part of the ChemBridge collection , and is intended exclusively for research and development applications, particularly as a versatile building block in medicinal chemistry and organic synthesis .

2-Ethylimidazole propanoic acid scaffold with unique substitution pattern
Crystalline hydrate enables accurate weighing and reproducible dispensing
Research building block for medicinal chemistry and organic synthesis

Why Generic Analogs Cannot Substitute


3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate is not a generic commodity chemical; it is a structurally precise research compound. Substitution with simpler imidazole propanoic acid analogs (e.g., 3-(1H-imidazol-1-yl)propanoic acid, CAS 18999-45-6) is scientifically unsound due to quantifiable differences in key molecular descriptors that directly impact experimental outcomes [1]. The presence of the 2-ethyl substituent on the imidazole ring significantly alters the compound's lipophilicity, acid dissociation constant, and pH-dependent distribution coefficient relative to unsubstituted analogs [2]. These divergent physicochemical properties will affect the compound's behavior in biochemical assays, cellular permeability, and solubility profiles. Therefore, employing an unsubstituted analog would invalidate the experimental parameters of any study predicated on the specific molecular properties of the 2-ethyl derivative .

Lipophilicity 2-Ethyl group shifts LogP compared to unsubstituted analog; may alter membrane permeability in assays.
Ionization pKa difference can change ionization state at physiological pH, affecting buffer compatibility.
Physical form Hydrate solid vs. liquid/oil unsubstituted analogs; handling and stability profiles may not transfer.

Differentiation from In-Class Analogs


Lipophilicity vs. Unsubstituted Analog

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid exhibits a distinct and quantifiably different lipophilicity profile compared to its unsubstituted analog, 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6). The ethyl substituent at the imidazole 2-position introduces significant hydrophobic character [1]. Specifically, the LogP for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid is -0.69, whereas the LogP for 3-(1H-imidazol-1-yl)propanoic acid is 0.36 [2].

Lipophilicity (LogP)
Reported
Target LogP -0.69 vs 0.36 unsubstituted
Δ = -1.05 (more hydrophilic)
Lipophilicity shift may alter assay permeability context
Calculated values; review for specific buffer system
Medicinal Chemistry Physicochemical Profiling Drug Design

Distribution Coefficient at Physiological pH

The distribution coefficient at pH 7.4 (LogD 7.4) is a critical determinant of a molecule's behavior in physiological environments. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid exhibits a LogD 7.4 of -1.07, indicating it is predominantly ionized and hydrophilic under physiological conditions [1]. This value contrasts with the parent imidazole ring's behavior and demonstrates that the ethyl substitution does not simply increase lipophilicity in all contexts; rather, it modulates the ionization equilibrium of the molecule in a pH-dependent manner. The LogD at pH 5.5 (-0.67) further quantifies this shift [1].

Distribution (LogD 7.4)
Class-level
LogD 7.4 = -1.07
LogD 5.5 = -0.67
Ionization context for physiological assay conditions
Class-level inference; experimental verification recommended
Pharmacokinetics ADME Bioavailability

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) of the carboxylic acid group is a fundamental property governing reactivity, solubility, and interaction with biological targets. For 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, the calculated pKa is 4.33 [1]. While this value falls within the typical range for aliphatic carboxylic acids, the 2-ethyl substituent on the imidazole ring can subtly influence the electron density distribution and, consequently, the precise pKa compared to other imidazole propanoic acid derivatives, including those with substitutions at different positions on the imidazole ring.

Acid Constant (pKa)
Class-level
pKa = 4.33
Δ ≈ +0.13 vs unsubstituted
Slight pKa shift may alter buffer requirements
Calculated; verify in relevant buffer
Analytical Chemistry Method Development Chemical Stability

Physical Form and Hydrate State

The target compound is explicitly supplied as a hydrate, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate, with a molecular formula of C8H14N2O3 (including 1.0 to 1.5 equivalents of water) . This is in contrast to the anhydrous form, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (CAS 856437-78-0, C8H12N2O2, MW 168.19) [1]. The hydrate form is a solid at room temperature, whereas many simpler imidazole propanoic acids (e.g., CAS 18999-45-6) are liquids or oils, which presents different handling and purification challenges .

Physical Form
Reported
Hydrate solid vs anhydrous solid / unsubstituted oil
Solid hydrate aids weighing reproducibility
Confirm water content before use
Analytical Chemistry Formulation Pre-formulation

Research & Procurement Applications


Lipophilicity Optimization Scaffold

Due to its quantifiably distinct LogP (-0.69) and LogD 7.4 (-1.07) profile compared to unsubstituted imidazole propanoic acids [1], this compound is a suitable scaffold for medicinal chemists aiming to explore the impact of modest lipophilicity modulation on target binding and ADME properties. It serves as a specific starting point for designing focused compound libraries where fine-tuning logD is required, without resorting to analogs that are too hydrophobic (LogP > 0) or too hydrophilic.

Solid Hydrate for Assay Development

The solid, crystalline hydrate form of this compound offers a practical advantage for laboratories developing high-throughput screening (HTS) assays or performing routine biochemical studies . Its physical state allows for accurate weighing and dispensing, which is critical for reproducibility in dose-response experiments. The defined hydrate composition ensures that researchers are working with a material of known water content, unlike hygroscopic oils or anhydrous forms that may absorb variable amounts of moisture during storage and handling .

Precursor for 2-Ethylimidazole Synthesis

As a building block featuring a functional carboxylic acid handle, this compound is strategically valuable for synthesizing more complex molecules that require the specific 2-ethylimidazole motif. This structural element is known to confer specific physicochemical properties and biological activities to its derivatives . Researchers can leverage the carboxylic acid group for amide coupling, esterification, or reduction reactions to generate a diverse set of analogs for biological evaluation .

Analytical Reference Standard

The availability of this compound from major chemical suppliers like Sigma-Aldrich (ChemBridge collection) makes it a viable candidate for use as a reference standard in analytical method development . Its distinct chromatographic and spectroscopic properties can be used to optimize HPLC, LC-MS, or NMR methods for the quantification and identification of related imidazole-containing compounds in complex mixtures.

Application
Selection Property
Validation Focus
Lipophilicity optimization scaffold
Distinct LogP/LogD profile
Assay permeability context
Solid hydrate for assay development
Crystalline hydrate form
Weighing and dispensing precision
Precursor for 2-ethylimidazole synthesis
Carboxylic acid handle + 2-ethyl motif
Reaction monitoring and purity
Analytical reference standard
Distinct chromatographic properties
Method optimization and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.